molecular formula C6H5ClN2O4S B1451006 2-Chloro-6-nitrobenzene-1-sulfonamide CAS No. 89581-71-5

2-Chloro-6-nitrobenzene-1-sulfonamide

Cat. No. B1451006
CAS RN: 89581-71-5
M. Wt: 236.63 g/mol
InChI Key: ACUFLNWNUQBRFN-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzene-1-sulfonamide (2-CNBSA) is a chemical compound belonging to the class of sulfonamides. It is a white crystalline powder that has a variety of applications in scientific research and industrial processes. 2-CNBSA is also known as 2-chloro-6-nitrobenzene-1-sulfonic acid. It is a colorless, water-soluble compound with a melting point of approximately 131°C.

Scientific Research Applications

Sulfonamide Drugs

  • Scientific Field : Pharmacology
  • Application Summary : Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
  • Methods of Application : Sulfonamides are administered orally or intravenously. The specific dosage and administration method depend on the specific drug and the disease being treated .
  • Results or Outcomes : Sulfonamides have been effective in treating a variety of diseases. However, they can cause various side effects, including diseases of the digestive and respiratory tracts .

Sodium Sulfinates

  • Scientific Field : Organic Chemistry
  • Application Summary : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Methods of Application : Sodium sulfinates are used in various chemical reactions, including sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
  • Results or Outcomes : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

properties

IUPAC Name

2-chloro-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUFLNWNUQBRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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